molecular formula C42H86N7O15P3 B609325 MRS 4062 triethylammonium salt CAS No. 1309871-50-8

MRS 4062 triethylammonium salt

Cat. No.: B609325
CAS No.: 1309871-50-8
M. Wt: 1022.11
InChI Key: ZCDZFMKRHPANNI-IHQKQWLFSA-N
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Description

MRS 4062 triethylammonium salt is a selective agonist for the P2Y4 receptor, a type of purinergic receptor involved in various physiological processes. The chemical name of this compound is N4-Phenylpropoxycytidine-5’-O-triphosphate tetra (triethylammonium) salt. It has a molecular weight of 1022.09 and a chemical formula of C18H26N3O15P3.4(C2H5)3N .

Mechanism of Action

Target of Action

The primary target of MRS 4062 triethylammonium salt is the P2Y4 receptor . This receptor is a part of the purinergic receptor family of G protein-coupled receptors. These receptors play a crucial role in many physiological processes, including inflammation, neuroprotection, and platelet aggregation .

Mode of Action

This compound acts as a selective agonist for the P2Y4 receptor . An agonist is a substance that initiates a physiological response when combined with a receptor. In this case, MRS 4062 binds to the P2Y4 receptor, activating it .

Pharmacokinetics

It is known that the compound is soluble in water , which could potentially influence its bioavailability and distribution in the body.

Action Environment

It is worth noting that the compound is stable at -20°c , suggesting that temperature could be an important factor in its storage and handling.

Biochemical Analysis

Biochemical Properties

MRS 4062 triethylammonium salt interacts with P2Y4 receptors, a type of purinergic receptor. The EC50 values for hP2Y4, hP2Y2, and hP2Y6 are 23, 640, and 740 nM respectively . This indicates that this compound has a high affinity for the P2Y4 receptor, and a lower affinity for the P2Y2 and P2Y6 receptors .

Molecular Mechanism

This compound acts as an agonist for the P2Y4 receptor This means it binds to the P2Y4 receptor and activates it, leading to a cellular response

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of MRS 4062 triethylammonium salt involves the modification of pyrimidine nucleotides with 4-alkyloxyimino and terminal tetraphosphate δ-ester groups. The reaction conditions typically include the use of organic solvents and specific catalysts to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production methods for this compound are not widely documented. the compound is generally synthesized in research laboratories using standard organic synthesis techniques. The purity of the final product is ensured through high-performance liquid chromatography (HPLC), achieving a purity of ≥98% .

Chemical Reactions Analysis

Types of Reactions: MRS 4062 triethylammonium salt primarily undergoes substitution reactions due to the presence of reactive phosphate groups. It can also participate in hydrolysis reactions under specific conditions .

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include organic solvents, catalysts, and specific nucleophiles or electrophiles depending on the desired reaction. The reactions are typically carried out under controlled temperature and pH conditions to ensure the stability of the compound .

Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, hydrolysis reactions may yield simpler phosphate derivatives, while substitution reactions can produce various modified nucleotides .

Scientific Research Applications

MRS 4062 triethylammonium salt has several scientific research applications, particularly in the fields of chemistry, biology, and medicine. It is primarily used as a selective agonist for the P2Y4 receptor, which is involved in various physiological processes such as inflammation, immune response, and cellular signaling .

Chemistry: In chemistry, this compound is used to study the mechanisms of purinergic signaling and receptor activation. It helps researchers understand the role of P2Y4 receptors in different chemical pathways .

Biology: In biological research, this compound is used to investigate the physiological and pathological roles of P2Y4 receptors in various tissues and organs. It is particularly useful in studying the effects of receptor activation on cellular functions .

Medicine: In medicine, this compound is used to explore potential therapeutic applications targeting P2Y4 receptors. It helps in the development of new drugs for treating conditions related to purinergic signaling, such as inflammatory diseases and certain types of cancer .

Industry: In the industrial sector, this compound is used in the development of diagnostic tools and assays for detecting P2Y4 receptor activity. It is also used in the production of research reagents and chemicals .

Properties

CAS No.

1309871-50-8

Molecular Formula

C42H86N7O15P3

Molecular Weight

1022.11

IUPAC Name

N4-Phenylpropoxycytidine-5'-O-triphosphate tetra(triethylammonium) salt

InChI

InChI=1S/C18H26N3O15P3.4C6H15N/c22-15-13(11-33-38(28,29)36-39(30,31)35-37(25,26)27)34-17(16(15)23)21-9-8-14(19-18(21)24)20-32-10-4-7-12-5-2-1-3-6-12;4*1-4-7(5-2)6-3/h1-3,5-6,8-9,13,15-17,22-23H,4,7,10-11H2,(H,28,29)(H,30,31)(H,19,20,24)(H2,25,26,27);4*4-6H2,1-3H3/t13-,15-,16-,17-;;;;/m1..../s1

InChI Key

ZCDZFMKRHPANNI-IHQKQWLFSA-N

SMILES

CC[NH+](CC)CC.CC[NH+](CC)CC.CC[NH+](CC)CC.CC[NH+](CC)CC.O[C@@H]([C@H]([C@H](N1C(N=C(C=C1)NOCCCC2=CC=CC=C2)=O)O3)O)[C@H]3COP([O-])(OP([O-])(OP([O-])([O-])=O)=O)=O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

MRS4062;  MRS 4062;  MRS-4062;  MRS 4062 triethylammonium salt.

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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